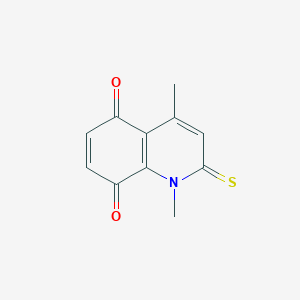

![molecular formula C14H18N2O3 B179880 2-氧代-2,3-二氢-1H-苯并[e][1,4]二氮杂卓-4(5H)-羧酸叔丁酯 CAS No. 179686-66-9](/img/structure/B179880.png)

2-氧代-2,3-二氢-1H-苯并[e][1,4]二氮杂卓-4(5H)-羧酸叔丁酯

描述

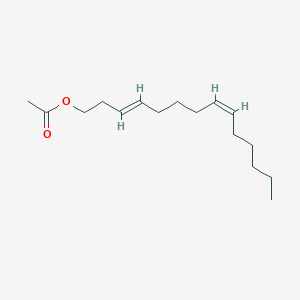

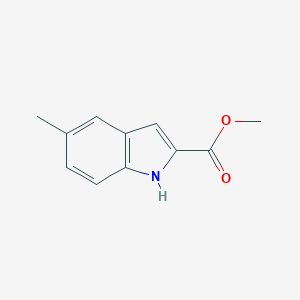

“tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” is a chemical compound with the molecular formula C16H22N2O3 . It is a derivative of the 1H-benzo[d]imidazole class .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” consists of a benzodiazepine core with a tert-butyl group and a carboxylate group . The exact 3D conformer and other structural details are not available from the retrieved sources.

Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” is 290.36 g/mol . Other physical and chemical properties are not available from the retrieved sources.

科学研究应用

抗菌潜力

该化合物的结构复杂性和杂环性质表明它具有潜在的抗菌应用。 类似结构的衍生物已被证明对多种微生物病原体具有显着活性 。叔丁基可能增强膜通透性,使活性部分更有效地发挥作用。

抗高血压活性

含有苯并二氮杂卓核心的化合物已被评估其抗高血压潜力。 该化合物中存在的2-氧代基团可能对与调节血压的生物靶标相互作用至关重要 .

作用机制

Target of Action

Similar compounds have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to exhibit antitumor activities, suggesting potential cytotoxic effects .

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

tert-butyl 2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEGFNFVTHGYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

amine](/img/structure/B179824.png)

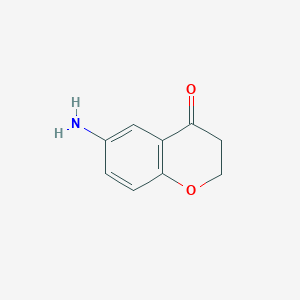

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)